![molecular formula C13H18FNO2 B1399559 {3-Fluoro-4-[(oxan-4-yl)methoxy]phenyl}methanamine CAS No. 1402392-57-7](/img/structure/B1399559.png)

{3-Fluoro-4-[(oxan-4-yl)methoxy]phenyl}methanamine

Vue d'ensemble

Description

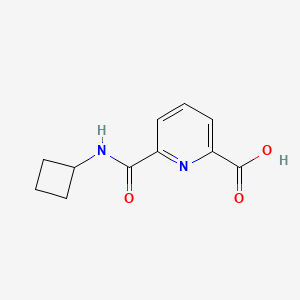

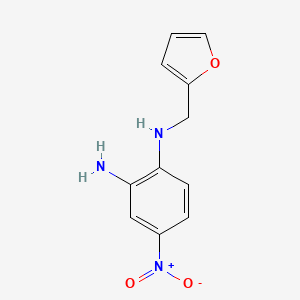

“{3-Fluoro-4-[(oxan-4-yl)methoxy]phenyl}methanamine” is a chemical compound with the molecular formula C13H18FNO2 . It is also known as [3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine hydrochloride .

Molecular Structure Analysis

The molecular weight of “{3-Fluoro-4-[(oxan-4-yl)methoxy]phenyl}methanamine” is 275.75 . The exact structure of this compound is not provided in the available resources.Applications De Recherche Scientifique

Nonlinear Optical Applications : A study by Chandrakantha et al. (2011) discusses the synthesis of 1,3,4-oxadiazole derivatives containing fluoro-methoxy phenyl groups, similar in structure to the compound . These compounds exhibit properties useful in nonlinear optics, potentially applicable in optoelectronics (Chandrakantha et al., 2011).

Photocytotoxic Applications in Cancer Therapy : Iron(III) complexes with similar structural features have been synthesized for use in cellular imaging and photocytotoxicity under red light. These complexes, including variations with fluoro-phenyl methanamine structures, have shown significant potency against various cancer cell lines (Basu et al., 2014).

Inhibitory Properties for Neurodegenerative Diseases : Research by Kumar et al. (2013) on 3-aryl-1-phenyl-1H-pyrazole derivatives, structurally similar to the compound , demonstrates potential in treating Alzheimer's disease. These compounds inhibit acetylcholinesterase and monoamine oxidase, enzymes implicated in neurodegenerative diseases (Kumar et al., 2013).

Synthesis of Fluorinated Heterocyclic Compounds : Research by Shi et al. (1996) explores the use of fluoroacrylic building blocks, similar in structure to the compound , for synthesizing various fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones. This is significant in the development of novel heterocyclic compounds (Shi et al., 1996).

Serotonin 5-HT1A Receptor-Biased Agonists : Research on derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, a compound with structural similarities, has identified potential applications as biased agonists of serotonin 5-HT1A receptors. These compounds are being investigated for their antidepressant-like activity (Sniecikowska et al., 2019).

Antiosteoclast Activity in Bone Health : Compounds synthesized from piperidin-2-yl-methanamine, structurally related to the compound , have shown moderate to high antiosteoclast activity. This could be significant in the development of treatments for bone-related diseases (Reddy et al., 2012).

Synthesis of Fluorine-Bearing Palladacycles : The synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their subsequent use in creating unsymmetrical NCN′ pincer palladacycles highlights the versatility of fluoro-phenyl methanamine structures in catalytic applications (Roffe et al., 2016).

Optical and Electronic Applications : The study of naphthyl phenylamine compounds, including those with fluoro and methoxy groups, reveals their potential in electronic applications due to their transport and luminescence properties (Tong et al., 2004).

Propriétés

IUPAC Name |

[3-fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO2/c14-12-7-11(8-15)1-2-13(12)17-9-10-3-5-16-6-4-10/h1-2,7,10H,3-6,8-9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFGPVIDLGRIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=C(C=C(C=C2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetic acid, 2-[[(2,4-difluorophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1399476.png)

![N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine](/img/structure/B1399486.png)

![2-Chloro-3-[(piperidin-1-yl)methyl]pyridine](/img/structure/B1399487.png)

![1-[(3-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1399490.png)

![(6-Methoxy-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1399493.png)

![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde](/img/structure/B1399496.png)

![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B1399499.png)